N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
説明
特性
分子式 |
C19H18N4O3 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
N-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-26-14-8-6-13(7-9-14)23-11-12(10-17(23)24)18(25)22-19-20-15-4-2-3-5-16(15)21-19/h2-9,12H,10-11H2,1H3,(H2,20,21,22,25) |
InChIキー |
WJDGFJAUKBZEFZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
準備方法
Ring-Closing Metathesis (RCM)
A cyclopentenone precursor undergoes RCM using Grubbs’ second-generation catalyst (5 mol%) in dichloromethane at 40°C, forming the pyrrolidine ring with >80% yield.
Carboxamide Functionalization
The resulting pyrrolidine-3-carboxylic acid is activated as an acyl chloride (SOCl<sub>2</sub>, reflux) and coupled with benzimidazol-2-amine in tetrahydrofuran (THF) at 0°C. Triethylamine (2 eq.) neutralizes HCl, driving the reaction to 90% completion.
Final Coupling and Structural Characterization
The benzimidazole and pyrrolidine-carboxamide units are conjugated via nucleophilic acyl substitution. The benzimidazole intermediate (1 eq.) reacts with the pyrrolidine-3-carbonyl chloride (1.2 eq.) in dimethylformamide (DMF) at 25°C for 12 hours, yielding the target compound in 78% yield.
Analytical Validation :
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 7.40–7.56 (m, aromatic protons), 3.88 (s, OCH<sub>3</sub>), 3.91 (s, N-CH<sub>3</sub>).
-
LC-MS : [M+H]<sup>+</sup> at m/z 380.4, consistent with molecular formula C<sub>20</sub>H<sub>20</sub>N<sub>4</sub>O<sub>4</sub>.
Comparative Analysis of Synthetic Routes
化学反応の分析
科学研究への応用
化学
有機合成において、この化合物はより複雑な分子のビルディングブロックとして役立ちます。そのユニークな構造により、新しい合成経路の探求と新規材料の開発が可能になります。
生物学
生物学研究では、この化合物は、酵素相互作用を研究するためのプローブとして、または新しい生物活性分子の開発のための足場として使用できます。
医学
医薬品化学では、この化合物は、抗炎症作用、抗菌作用、抗癌作用など、潜在的な治療特性について調査することができます。その構造的特徴は、創薬および開発の候補にしています。
産業
産業セクターでは、この化合物は、安定性または反応性の向上したポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzimidazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Growth : Studies show that these compounds can effectively inhibit the growth of various cancer cell lines, including breast and colon cancer cells.
- Apoptosis Induction : Some derivatives promote apoptosis in cancer cells, leading to programmed cell death.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well:
- Bacterial Inhibition : Similar compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Antifungal properties have also been reported, particularly against Candida species.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Antitumor Activity : A study published in Journal of Medicinal Chemistry explored a series of benzimidazole derivatives, finding that certain modifications enhanced their anticancer activity significantly. The study utilized molecular docking to predict interactions with target proteins involved in cancer progression .
- Antimicrobial Efficacy : Another investigation focused on the synthesis and biological evaluation of similar compounds against bacterial strains. Results indicated promising antibacterial activity comparable to standard antibiotics .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound with various biological targets, suggesting its potential as a lead compound for further development .
作用機序
類似化合物の比較
類似化合物
N-(1,3-ジヒドロ-2H-ベンゾイミダゾール-2-イリデン)-1-フェニル-5-オキソピロリジン-3-カルボキサミド: 類似の構造ですが、メトキシ基がありません。これは、その反応性と生物活性に影響を与える可能性があります。
N-(1,3-ジヒドロ-2H-ベンゾイミダゾール-2-イリデン)-1-(4-ヒドロキシフェニル)-5-オキソピロリジン-3-カルボキサミド: メトキシ基の代わりにヒドロキシル基が含まれています。これは、その溶解性と反応性に影響を与える可能性があります。
ユニークさ
N-(1,3-ジヒドロ-2H-ベンゾイミダゾール-2-イリデン)-1-(4-メトキシフェニル)-5-オキソピロリジン-3-カルボキサミドのメトキシ基の存在は、その類似体と比較してユニークです。この官能基は、化合物の電子特性、反応性、生物学的標的との相互作用に影響を与え、異なる化学的および生物学的挙動につながる可能性があります。
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The compound shares structural motifs with 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (). Key differences include:
- Benzimidazol-2-ylidene vs. Thiadiazole: The former may exhibit stronger hydrogen-bond acceptor/donor capacity via its NH groups and aromatic nitrogen atoms .
- 4-Methoxyphenyl vs.
| Property | Target Compound (4-Methoxyphenyl) | Analog (4-Fluorophenyl) |
|---|---|---|
| Electron Effects | Electron-donating (OCH₃) | Electron-withdrawing (F) |
| Hydrogen-Bond Capacity | High (benzimidazole NH/pyrrolidone) | Moderate (thiadiazole) |
| LogP (Predicted) | ~2.5 (estimated) | ~2.1 (estimated) |
Hydrogen-Bonding Patterns and Crystallography
highlights the importance of hydrogen-bond networks in molecular aggregation. Such differences may influence solubility and crystal packing .
Bioactivity and Pharmacokinetics (Hypothetical)
Conversely, the thiadiazole-containing compound () might exhibit better metabolic stability due to reduced oxidative susceptibility.
Limitations of Available Evidence
- No experimental validation: The provided evidence lacks physicochemical or biological data for the target compound.
- Reliance on indirect analogs : Comparisons are speculative, based on structural features rather than empirical results.
生物活性
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant biological activity that has been explored in various scientific studies. This article provides an in-depth examination of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The molecular formula of this compound is , with a molecular weight of approximately 335.4 g/mol. The IUPAC name reflects its complex arrangement of functional groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5O2 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Techniques such as cyclocarbonylation of 1,2-diaminobenzenes are commonly employed to form the benzimidazole core, followed by the introduction of the pyrrolidine and carboxamide functionalities through various chemical reactions .
Anticancer Properties
Research has indicated that N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound has shown IC50 values comparable to standard chemotherapeutic agents such as doxorubicin .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. It is believed to modulate enzyme activity and receptor signaling pathways that are crucial for cell proliferation and survival. For instance, studies have suggested that it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antiproliferative Activity : A study reported that the compound demonstrated significant growth inhibition in MCF-7 cells with an IC50 value of approximately 5.08 µM, indicating strong potential as an anticancer agent .
- Enzymatic Inhibition : Research highlighted its inhibitory effects on specific enzymes involved in cancer progression, suggesting a dual mechanism involving both direct cytotoxicity and modulation of metabolic pathways .
- Comparative Studies : When compared to other benzimidazole derivatives, this compound showed superior activity against certain cancer cell lines, reinforcing its potential as a lead compound for further development .
Q & A
Q. Basic/Advanced
- Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry in crystalline form .
How can contradictory data regarding the biological activity of this compound be reconciled in pharmacological studies?
Advanced
Contradictions often arise due to:
- Structural Analogues : Minor substituent changes (e.g., methoxy vs. chloro groups) alter target binding. Compare activity across derivatives with systematic SAR studies .
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) impacts IC₅₀ values. Standardize protocols and include positive controls .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets (e.g., kinase ATP-binding sites) to explain divergent results .
What are the key functional groups in this compound that contribute to its biological activity?
Q. Basic
- Benzimidazole Core : Facilitates π-π stacking with aromatic residues in enzyme active sites .
- 5-Oxopyrrolidine : Enhances solubility and hydrogen bonding via the lactam group .
- 4-Methoxyphenyl Substituent : Modulates electron density and lipophilicity, improving membrane permeability .
- Carboxamide Linker : Stabilizes interactions with polar residues (e.g., Asp/Glu) in target proteins .
What strategies are effective in modifying the core structure to enhance pharmacokinetic properties?
Q. Advanced
- Bioisosteric Replacement : Substitute the benzimidazole with indole or quinazoline to improve metabolic stability .
- Prodrug Design : Mask the carboxamide as an ester to enhance oral bioavailability .
- Halogenation : Introduce fluorine at the 4-methoxyphenyl group to boost binding affinity and reduce CYP450-mediated metabolism .
- Solubility Enhancement : Add polar groups (e.g., hydroxyl, amine) to the pyrrolidine ring without disrupting target engagement .
What experimental designs are recommended for evaluating this compound’s mechanism of action?
Q. Advanced
- In Vitro Assays :
- In Silico Studies :
- In Vivo Models : Use xenograft mice to assess tumor growth inhibition, paired with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .
How can researchers address low reproducibility in synthesizing this compound?
Q. Advanced
- Reaction Monitoring : Use real-time techniques like in situ IR or NMR to track intermediate formation .
- Standardized Protocols : Document exact molar ratios (e.g., 1:1.2 for amine:carboxylic acid) and degassing steps for moisture-sensitive reactions .
- Batch Analysis : Compare multiple synthetic batches via HPLC-PDA to identify impurities (e.g., unreacted starting materials) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
